molecular formula C8H15N7O3S3 B601810 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine CAS No. 90237-03-9

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

Cat. No. B601810
CAS RN: 90237-03-9
M. Wt: 353.45
InChI Key:
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Description

This compound, also known as Famotidine Sulfoxide, is an intermediate in the synthesis of the metabolite of Famotidine . It has a molecular formula of C8H15N7O3S3 and a molecular weight of 353.44 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C8H15N7O3S3, and its molecular weight, 353.44 .


Physical And Chemical Properties Analysis

This compound is soluble in methanol . It has a density of 2.0±0.1 g/cm3, a boiling point of 790.0±70.0 °C at 760 mmHg, and a melting point of 85-95°C (lit.) (dec.) . It also has a vapour pressure of 0.0±2.8 mmHg at 25°C and an enthalpy of vaporization of 114.9±3.0 kJ/mol .

Scientific Research Applications

Structural and Molecular Studies

  • Crystallographic Analysis : The crystal structure of derivatives of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine, such as famotidine, has been extensively studied. These studies provide insights into the molecular conformation and binding sites of these compounds (Ishida et al., 1989).

  • Metal Complex Formation : Research has shown that famotidine, a derivative, can form complexes with metal ions like copper. These studies reveal how metal coordination impacts the drug's conformation and potentially its biological activity (Kubiak et al., 1996).

Pharmacological Studies

  • Histamine H2-Receptor Antagonism : Several studies have focused on the compound's role as a potent H2-receptor antagonist. This includes its effects on histamine-sensitive adenylate cyclase and its potential in treating conditions like peptic ulcers and gastroesophageal reflux disease (Harada et al., 1983).

  • Antisecretory and Antiulcer Effects : Investigations into the antisecretory properties of famotidine, a derivative, highlight its effectiveness in inhibiting gastric secretion and potential in ulcer treatment (Takeda et al., 1982).

Chemical Synthesis and Analysis

  • Synthesis and Structural Elucidation : Research includes the synthesis of various derivatives and their structural characterization using techniques like NMR and FT-IR spectroscopy, providing valuable insights into their chemical properties (Muthu et al., 2013).

  • Chromatographic Separation and Determination : High-performance liquid chromatography has been used to separate and determine trace amounts of impurities in famotidine, a derivative of the compound, highlighting the precision required in pharmaceutical manufacturing (Husain et al., 1995).

Degradation Studies

  • Degradation Behavior : Studies have explored the degradation of famotidine under various conditions, identifying degradation products and the conditions for obtaining certain intermediates. This is crucial for understanding the stability and shelf-life of pharmaceuticals (Singh et al., 2002).

properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSSGBZNCVJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CC/C(=N/S(=O)(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

CAS RN

90237-03-9
Record name Famotidine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090237039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAMOTIDINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGG3Y4C7RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

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